![molecular formula C17H14F3N3O2S B2841965 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenoxy]methyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 1023873-02-0](/img/structure/B2841965.png)
4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenoxy]methyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenoxy]methyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a trifluoromethoxy group, and a methylphenyl group, which contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenoxy]methyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves multiple steps, including the formation of the triazole ring and the introduction of the trifluoromethoxy group. One common method involves the reaction of 4-methylphenylhydrazine with carbon disulfide to form the corresponding hydrazinecarbothioamide. This intermediate is then cyclized with an appropriate aldehyde to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenoxy]methyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenoxy]methyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenoxy]methyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, while the triazole ring interacts with active sites on enzymes, inhibiting their activity. This dual mechanism contributes to the compound’s potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde
- Methyl 4-[[4-(trifluoromethoxy)phenoxy]methyl]benzoate
- (4-methylphenyl)methylphenyl]methyl})amine
Uniqueness
Compared to similar compounds, 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenoxy]methyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethoxy group and the triazole ring enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)-3-[[4-(trifluoromethoxy)phenoxy]methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)23-15(21-22-16(23)26)10-24-13-6-8-14(9-7-13)25-17(18,19)20/h2-9H,10H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIYSQFJBMFMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

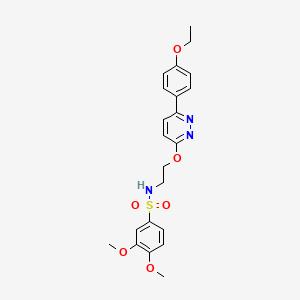
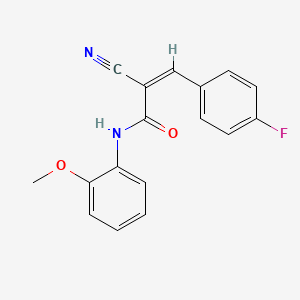
![9-methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2841886.png)
![(3-chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2841889.png)
![2-{[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2841891.png)
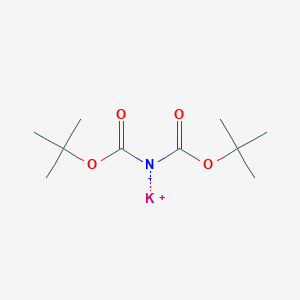
![6-Cyano-N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2841893.png)
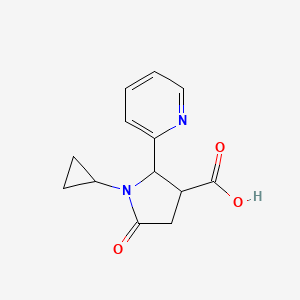
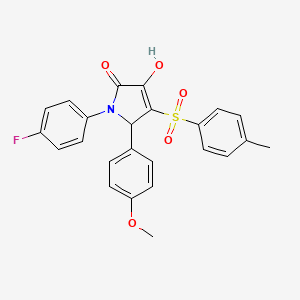
![(3aS,6aS)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/new.no-structure.jpg)
![5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2841902.png)
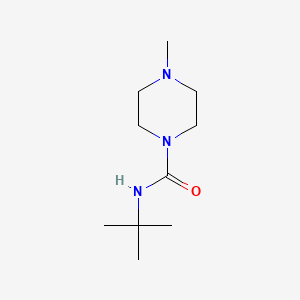
![2-Chloro-N-[2-methoxy-5-(oxan-4-ylsulfamoyl)phenyl]propanamide](/img/structure/B2841904.png)
